molecular formula C18H16N6OS B2418821 5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034577-33-6

5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2418821
CAS RN: 2034577-33-6
M. Wt: 364.43
InChI Key: AGDPODLEETXTRL-UHFFFAOYSA-N
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Description

The compound “5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyridine ring, and a 1,2,4-triazolo[1,5-a]pyrimidine ring . The 1,2,4-triazolo[1,5-a]pyrimidine ring system is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring systems and functional groups. The 1,2,4-triazolo[1,5-a]pyrimidine ring is a key structural feature . The thiophene and pyridine rings contribute to the overall complexity of the molecule. The exact structure can be determined using techniques such as X-ray crystallography and computational methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions. For instance, the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring could potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally. The presence of polar functional groups like the carboxamide group likely contributes to its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis Routes

A range of compounds structurally related to 5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been synthesized exploring different synthetic routes. For example, compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been prepared via reactions involving dimethylformamide dimethyl acetal (DMFDMA) and various ketones or aldehydes, showcasing the versatility of this core structure in chemical synthesis (Hassneen & Abdallah, 2003).

Novel Derivatives and Their Properties

Innovative derivatives incorporating the thiophene moiety and [1,2,4]triazolo[1,5-a]pyrimidine core have been synthesized, with some showing potential as antimicrobial agents due to their structural analogues (Mabkhot et al., 2016). This highlights the application of such compounds in developing new therapeutic agents.

Biological Activities

Antimicrobial Potential

Several studies have explored the antimicrobial activities of compounds structurally related to 5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. For instance, derivatives of thiophene-based heterocycles have exhibited promising antimicrobial properties, suggesting the potential use of these compounds in combating various bacterial and fungal infections (Mabkhot et al., 2016).

Fungicidal Activities

Novel triazolopyrimidine-carbonylhydrazone derivatives, related in structure to the compound of interest, have demonstrated excellent fungicidal activities in preliminary bioassays. This opens up possibilities for their application in agricultural sectors to protect crops against fungal diseases (Li De-jiang, 2008).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds , it could be of interest in medicinal chemistry for the development of new drugs. Further studies could also explore its physical and chemical properties, and its safety profile .

properties

IUPAC Name

5,7-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-11-9-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-3-7-19-15(13)14-6-4-8-26-14/h3-9H,10H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDPODLEETXTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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